2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-sulfamoylphenyl)acetamide

Description

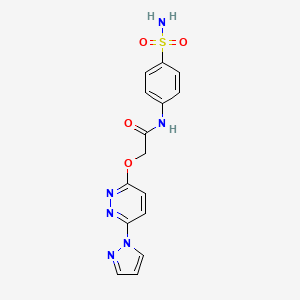

This compound features a pyridazine core substituted with a pyrazole moiety at the 6-position, connected via an ether oxygen to an acetamide group. The acetamide is further linked to a 4-sulfamoylphenyl ring, which is a common pharmacophore in sulfonamide-based therapeutics.

Properties

IUPAC Name |

2-(6-pyrazol-1-ylpyridazin-3-yl)oxy-N-(4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O4S/c16-26(23,24)12-4-2-11(3-5-12)18-14(22)10-25-15-7-6-13(19-20-15)21-9-1-8-17-21/h1-9H,10H2,(H,18,22)(H2,16,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVMZAJCRDCENF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NN=C(C=C2)OCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-sulfamoylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyridazine structure, followed by the introduction of the pyrazole moiety through nucleophilic substitution reactions. The final step involves the coupling of the sulfonamide group to the acetamide backbone under controlled conditions, often using catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the implementation of continuous flow reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups.

Scientific Research Applications

Structural Features

The compound is characterized by the presence of multiple heterocycles, including:

- Pyrazole : Known for its role in various biological processes.

- Pyridazine : Often associated with antimicrobial and anti-inflammatory properties.

- Sulfamoylphenyl : Contributes to its potential as a therapeutic agent.

These structural components may enhance the compound's interaction with biological targets, making it a candidate for further research in pharmacology.

Anticancer Activity

Research indicates that compounds containing pyrazole and pyridazine moieties exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific kinases that play a crucial role in cancer cell proliferation.

Case Study :

A study evaluated the efficacy of a similar pyrazole-based compound against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The results demonstrated that the compound effectively inhibited cell growth, with IC50 values ranging from 10 to 20 µM, indicating potent anticancer activity.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15 |

| HepG2 | 12 |

| A549 | 18 |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens. Its structural features allow it to disrupt microbial growth through different mechanisms.

In Vitro Studies :

Research assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria:

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

These findings suggest moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Future Research Directions

Given its promising biological activities, future research should focus on:

- Optimization of Structure : Modifying the pyrazole and pyridazine rings to enhance potency and selectivity.

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.

- Clinical Trials : Initiating trials to assess safety and effectiveness in human subjects.

Mechanism of Action

The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions are often studied using computational modeling and biochemical assays to elucidate the precise molecular mechanisms.

Comparison with Similar Compounds

Structural Similarities and Key Differences

The compound shares a N-(4-sulfamoylphenyl)acetamide backbone with several analogs synthesized in and . Below is a comparative table of key analogs:

Key Observations :

- Pyrazole vs. Thiazole/Quinoline: The target compound’s pyridazine-pyrazole system contrasts with benzothiazole (Compound 1) or quinoline (Compound 12) moieties. Pyrazole’s compact structure may enhance solubility compared to bulkier aromatic systems .

Hydrogen Bonding and Crystallinity

The pyridazine and pyrazole groups in the target compound provide multiple hydrogen-bond donors/acceptors, which could enhance crystal packing efficiency compared to analogs like Compound 1 (ethoxybenzothiazole) or Compound 12 (quinoline). highlights that such directional interactions are critical for predicting crystal structures and stability .

Patent and Industrial Context

and describe patented pyridazine-pyrazole derivatives (e.g., EP 2 903 618 B1 and EP 4 139 296 B1) with similar cores but tailored for specific targets. For instance, Example 121 in incorporates a 1,4-diazepane ring, enhancing conformational flexibility for receptor binding . The target compound’s simpler pyridazine-pyrazole structure may prioritize synthetic accessibility while retaining key pharmacophoric elements.

Biological Activity

The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-sulfamoylphenyl)acetamide is a novel organic molecule that exhibits significant biological activity, particularly in the fields of oncology and inflammation. This compound integrates multiple heterocyclic structures, which are known to enhance pharmacological properties and interactions with various biological targets.

Structural Characteristics

The molecular formula of the compound is , and its structure includes:

- Pyrazole ring : Known for its role in various bioactive compounds.

- Pyridazine moiety : Often associated with antitumor activity.

- Sulfamoyl group : Implicated in antimicrobial activity.

These structural components contribute to the compound's potential as a therapeutic agent.

The biological activity of this compound is believed to arise from its ability to interact with specific enzymes and receptors. The presence of the pyrazole and pyridazine rings suggests potential inhibition of kinases involved in cancer progression, such as BRAF(V600E) and EGFR, which are critical in many malignancies . Additionally, the sulfamoyl group may enhance solubility and bioavailability, further improving its pharmacological profile.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit diverse biological activities:

Case Studies and Research Findings

- Antitumor Activity

- Anti-inflammatory Effects

-

Antimicrobial Properties

- Pyrazole derivatives have been evaluated for their effectiveness against various pathogens. For example, compounds exhibiting structural similarities demonstrated significant activity against both gram-positive and gram-negative bacteria, indicating that this compound could also be effective in combating infections .

Q & A

Q. How can the structural identity and purity of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-sulfamoylphenyl)acetamide be confirmed experimentally?

- Methodological Answer: Structural confirmation requires a combination of Nuclear Magnetic Resonance (NMR) for proton and carbon environment analysis, Mass Spectrometry (MS) to verify molecular weight, and Infrared (IR) Spectroscopy to identify functional groups (e.g., sulfonamide, pyrazole). Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection at relevant wavelengths (e.g., 254 nm). Cross-referencing spectral data with computational predictions (e.g., DFT simulations) ensures accuracy .

Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

- Methodological Answer: Synthesis involves multi-step reactions, including:

- Coupling of pyridazine and pyrazole moieties under Pd-catalyzed cross-coupling conditions.

- Sulfamoylphenyl group introduction via nucleophilic substitution.

Optimization requires temperature control (e.g., 60–80°C for coupling), solvent selection (e.g., DMF for polar intermediates), and catalyst screening (e.g., Pd(PPh₃)₄). Reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS , with yields improved by iterative adjustments to stoichiometry and reaction time .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Methodological Answer: Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability) or off-target interactions . To address this:

- Conduct ADME assays (e.g., microsomal stability, plasma protein binding).

- Perform target engagement studies (e.g., SPR or ITC to measure binding affinity).

- Use knockout models to validate target specificity. Comparative analysis with structurally similar analogs (e.g., thiazole/pyrimidine derivatives) can isolate structure-activity relationships (SAR) .

Q. What strategies are effective for enhancing the metabolic stability of this compound while retaining potency?

- Methodological Answer:

- Bioisosteric replacement : Substitute metabolically labile groups (e.g., replace ester linkages with amides).

- Prodrug design : Introduce enzymatically cleavable groups (e.g., phosphate esters) to improve bioavailability.

- Deuterium incorporation at vulnerable C-H bonds to slow oxidative metabolism.

Validate modifications using hepatocyte stability assays and CYP450 inhibition screening .

Q. How can computational methods guide the optimization of this compound’s binding to a target enzyme?

- Methodological Answer:

- Molecular docking (e.g., AutoDock Vina) to predict binding poses.

- Molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over time.

- Free-energy perturbation (FEP) to quantify the impact of substituent changes on binding affinity.

Cross-validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Experimental Design & Data Analysis

Q. What in vitro assays are most suitable for evaluating this compound’s inhibitory activity against a specific kinase?

- Methodological Answer:

- Kinase inhibition assays : Use TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) with recombinant kinases and ATP-competitive probes.

- Cellular assays : Measure downstream phosphorylation via Western blot or ELISA .

- Selectivity profiling : Screen against a panel of 100+ kinases (e.g., KinomeScan) to identify off-target effects. Dose-response curves (IC₅₀) and Hill coefficients validate potency .

Q. How can researchers investigate the compound’s mechanism of action when initial phenotypic screening results are ambiguous?

- Methodological Answer:

- Chemical proteomics : Use activity-based protein profiling (ABPP) with a functionalized probe (e.g., alkyne-tagged analog) to pull down interacting proteins.

- CRISPR-Cas9 screening : Perform genome-wide knockout screens to identify synthetic lethal partners.

- Transcriptomic analysis (RNA-seq) to map pathway alterations post-treatment .

Synthesis & Reaction Optimization

Q. What catalytic systems improve yields in the key pyridazine-pyrazole coupling step?

- Methodological Answer:

- Palladium catalysts : Pd(OAc)₂ with Xantphos ligand in toluene/Et₃N at 80°C.

- Copper-mediated Ullmann coupling for aryl ether formation (e.g., CuI, 1,10-phenanthroline).

- Microwave-assisted synthesis reduces reaction time (e.g., 30 min vs. 12 h) and improves regioselectivity. Monitor by GC-MS or 19F NMR (if fluorinated intermediates are used) .

Stability & Formulation Challenges

Q. How does pH affect the stability of this compound in aqueous solutions, and what formulation strategies mitigate degradation?

- Methodological Answer:

- Forced degradation studies : Expose the compound to buffers at pH 1–13 and analyze degradation products via LC-MS/MS .

- Lyophilization : Stabilize as a lyophilized powder with cryoprotectants (e.g., trehalose).

- Nanoparticle encapsulation (e.g., PLGA nanoparticles) to protect against hydrolytic cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.